molecular formula C3H7NaO4S B147052 Sodium 3-hydroxypropane-1-sulphonate CAS No. 3542-44-7

Sodium 3-hydroxypropane-1-sulphonate

Cat. No. B147052
CAS RN: 3542-44-7
M. Wt: 162.14 g/mol
InChI Key: CSKVLUWCGPWCQR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Structure Analysis

The synthesis of sodium-based sulphonate compounds has been explored in various studies. For instance, sodium nitrilotris(methylenephosphonate) was synthesized as single crystals and as bulk polycrystalline single phase, revealing a triclinic structure with a three-dimensional framework containing small channels where water molecules are located . Similarly, copolymers composed of styrene and sodium-2-acrylamido-2-methylpropane sulphonate (Na-AMPS) were synthesized to investigate the effects of anionic groups on solution properties . Additionally, sodium salts of sulphonated poly(aryl-ether-ether-ketone) (SPEEK) were produced with varying sodium sulphonate content, displaying excellent thermal stability .

Molecular Structure Analysis

The molecular structure of sodium-based sulphonates is characterized by their anionic nature and ability to form complex structures. The sodium nitrilotris(methylenephosphonate) compound exhibits a triclinic crystal structure with distorted oxygen octahedral environments for sodium cations . The copolymers containing Na-AMPS demonstrate associative effects in non-polar solvents and polyelectrolyte behavior in solvents with higher dielectric constants . The sodium salts of SPEEK show a sigmoidal increase in glass transition temperature (Tg) with increasing sodium sulphonate content, suggesting ionic clustering .

Chemical Reactions Analysis

Chemical reactions involving sodium sulphonates include the formation of bisulphite adducts with α,β-unsaturated aldehydes, characterized by NMR spectroscopy . The synthesis of sodium 2-hydroxy-3-(dimethyl dodecyl ammonium) propyl sulphonate involved the reaction of dimethyldodecylamine with sodium 2-hydroxy-3-chloropropyl sulphonate under specific conditions . The interactions of 2,4,6-trinitrobenzenesulphonate ions with sodium sulphite and sodium hydroxide in water have been studied, revealing the formation of adducts and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium sulphonates are influenced by their ionic nature and hydration levels. SPEEK sodium salts showed an equilibrium water content of four molecules of water per sodium sulphonate group at room temperature and 58% relative humidity . The sodium hydroxyethyl sulphonate content was determined using ion-exchange with a strongly acidic cation exchange resin and titration with methanolic sodium hydroxide . The copolymers with Na-AMPS displayed surface activity in water and the ability to control the rheology and surface properties of various fluids .

Scientific Research Applications

1. Biomaterials

  • Application Summary : Sulfonated molecules, including Sodium 3-hydroxypropane-1-sulphonate, have been used in the field of biomaterials. Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .
  • Methods of Application : The sulfonation process involves the biotransformation of molecules, referring to the transfer of a sulfonate group from a universal sulfonate donor to an appropriate acceptor molecule .
  • Results : The introduction of the highly charged sulfonate group in their physiochemical properties has a notable alteration . This review also addresses sulfonated biomaterials’ role in regenerative medicine, drug delivery, and tissue engineering challenges .

2. Surfactants

  • Application Summary : Sodium 3-hydroxypropane-1-sulphonate can be used in the synthesis of hydroxy sulfonate surfactants . These surfactants have shown greater tolerance toward divalent cations, making them useful in Enhanced Oil Recovery (EOR) .
  • Methods of Application : The synthesis of these surfactants involves the use of cyclic sulfates as epoxide analogues .
  • Results : The introduction of ethyleneoxy- and 1,2-propyleneoxy- groups using ethylene sulfate and 1,2-propylene sulfate, respectively, has been achieved .

3. Nanoporosity Investigation

  • Application Summary : Sodium 3-chloro-2-hydroxypropane-1-sulfonate, a similar compound to Sodium 3-hydroxypropane-1-sulphonate, is used as an anionic agent to prepare negatively charged probe particles. These particles are used to investigate the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .
  • Methods of Application : The compound is used to prepare negatively charged probe particles. These particles are then used in the investigation of nanoporosity .
  • Results : This method allows for the detailed study of the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .

4. Synthesis of Organosulfur Compounds

  • Application Summary : Sodium sulfinates, which Sodium 3-hydroxypropane-1-sulphonate could potentially be used to synthesize, act as versatile building blocks for preparing many valuable organosulfur compounds .
  • Methods of Application : Sodium sulfinates are used in S–S, N–S, and C–S bond-forming reactions to synthesize organosulfur compounds .
  • Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

5. Synthesis of Betaine Surfactants

  • Application Summary : Sodium 3-hydroxypropane-1-sulphonate can be used in the synthesis of betaine surfactants with a benzene ring structure . These surfactants have shown good thermal stability, wettability, and emulsification properties .
  • Methods of Application : The synthesis involves the use of Sodium 3-chloro-2-hydroxypropanesulfonic acid and a 40% dimethylamine solution .
  • Results : The introduction of a benzene ring to the hydrophobic group can improve the solubility and high-temperature resistance of the betaine surfactant .

6. Preparation of Negatively Charged Probe Particles

  • Application Summary : Sodium 3-chloro-2-hydroxypropane-1-sulphonate, a similar compound to Sodium 3-hydroxypropane-1-sulphonate, is used as an anionic agent to prepare negatively charged probe particles . These particles are used to investigate the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .
  • Methods of Application : The compound is used to prepare negatively charged probe particles .
  • Results : This method allows for the detailed study of the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes .

Safety And Hazards

When handling Sodium 3-hydroxypropane-1-sulphonate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

sodium;3-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKVLUWCGPWCQR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063067
Record name 1-Propanesulfonic acid, 3-hydroxy-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-hydroxypropane-1-sulphonate

CAS RN

3542-44-7
Record name 1-Propanesulfonic acid, 3-hydroxy-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanesulfonic acid, 3-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanesulfonic acid, 3-hydroxy-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-hydroxypropane-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.